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Compound of Interest

Compound Name: FR901463

Cat. No.: B15589788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the natural

product FR901463 and its known derivatives. FR901463 and its congeners, FR901464 and

FR901465, are novel antitumor agents isolated from the fermentation broth of Pseudomonas

sp. No. 2663.[1] These compounds have demonstrated potent antitumor activities in both in

vitro and in vivo models, making them and their synthetic analogs promising candidates for

further drug development. This document summarizes the available quantitative data, details

relevant experimental protocols, and visualizes the potential signaling pathways involved in

their mechanism of action.

Quantitative Biological Activity Data
The antitumor activity of FR901463 and its naturally occurring derivatives, FR901464 and

FR901465, has been evaluated against various tumor models. The available data from in vivo

studies are summarized in the table below. It is important to note that while the total synthesis

of FR901464 and some analogs has been achieved, a comprehensive public dataset of the

cytotoxic activity (e.g., IC50 values) for a wide range of synthetic derivatives is not readily

available in the reviewed literature.
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Compound
Cell Line /
Tumor
Model

Assay Type
Activity
Metric

Value Reference

FR901463

P388

leukemia

(murine)

In vivo T/C (%) 160 [1]

FR901464

P388

leukemia

(murine)

In vivo T/C (%) 145 [1]

FR901465

P388

leukemia

(murine)

In vivo T/C (%)* 127 [1]

FR901464

A549 lung

adenocarcino

ma (human)

In vivo
Tumor growth

inhibition
Effective [1]

FR901464

Colon 38

carcinoma

(murine)

In vivo
Tumor growth

inhibition
Effective

FR901464

Meth A

fibrosarcoma

(murine)

In vivo
Tumor growth

inhibition
Effective

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100

Experimental Protocols
The evaluation of the cytotoxic and antitumor activity of FR901463 and its derivatives involves

a variety of standard in vitro and in vivo assays. The following protocols are representative of

the methodologies commonly employed in the field for assessing the biological activity of

potential anticancer compounds.

In Vitro Cytotoxicity Assays
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Objective: To determine the concentration of a compound that inhibits the proliferation of a

cancer cell line by 50% (IC50).

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C

with 5% CO2.

Compound Treatment: The test compounds (FR901463 derivatives) are dissolved in a

suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture

medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72

hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During

this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan

crystals.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO,

isopropanol with HCl) is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

b) SRB (Sulphorhodamine B) Assay

Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

Cell Fixation: After compound treatment, the cells are fixed to the plate by adding cold

trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
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Staining: The plates are washed with water and air-dried. The fixed cells are then stained

with SRB solution (e.g., 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-

dried.

Dye Solubilization: The bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris

base).

Absorbance Reading: The absorbance is measured at approximately 510 nm.

Data Analysis: Similar to the MTT assay, IC50 values are calculated from the dose-response

curves.

In Vivo Antitumor Activity Assays
Objective: To evaluate the efficacy of a compound in reducing tumor growth or prolonging

survival in an animal model.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for

xenograft models with human cancer cell lines, while syngeneic models use

immunocompetent mice and murine cancer cell lines.

Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

For leukemia models, cells are often injected intravenously.

Compound Administration: Once the tumors reach a palpable size or after a set period for

systemic models, the mice are randomized into control and treatment groups. The test

compound is administered via a clinically relevant route (e.g., intraperitoneal, intravenous,

oral) at various doses and schedules.

Monitoring: Tumor size is measured regularly (e.g., with calipers), and the animal's body

weight and general health are monitored. For survival studies, the date of death is recorded.

Endpoint: The study is terminated when the tumors in the control group reach a

predetermined size, or in survival studies, when a specific endpoint is reached.
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Data Analysis: For solid tumors, the tumor growth inhibition is calculated. For survival

studies, the median survival time and the percentage increase in lifespan (T/C%) are

determined.

Signaling Pathways and Mechanism of Action
The precise molecular targets of FR901463 and its derivatives are not yet fully elucidated.

However, existing studies suggest that their antitumor effects are mediated through the

induction of changes in chromatin structure, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action
FR901463 and its analogs have been shown to enhance the transcriptional activity of certain

promoters, such as that of the SV40 DNA virus.[1] This suggests an interaction with the

transcriptional machinery or modulation of chromatin accessibility. The observed cell cycle

arrest at the G1 and G2/M phases indicates an interference with key cell cycle checkpoints.
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Caption: Potential G1/S checkpoint inhibition by FR901463 derivatives.
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Caption: Potential G2/M checkpoint inhibition by FR901463 derivatives.

Apoptosis Induction
The induction of internucleosomal DNA degradation by FR901464 is a hallmark of apoptosis.

This suggests that downstream of cell cycle arrest, these compounds activate the apoptotic

cascade.
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Caption: Potential intrinsic apoptosis pathway activation.
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Conclusion and Future Directions
FR901463 and its naturally occurring analogs, particularly FR901464, represent a promising

class of antitumor agents with a mechanism of action that appears to involve the modulation of

chromatin structure and induction of cell cycle arrest. The development of a total synthesis

route for FR901464 opens the door for the creation of a wide array of synthetic derivatives.

Future research should focus on synthesizing and screening a library of these analogs to

establish a clear structure-activity relationship and to identify candidates with improved potency

and selectivity. Furthermore, detailed mechanistic studies are required to identify the precise

molecular target(s) of these compounds, which will be crucial for their rational design and

clinical development as next-generation cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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